ethyl {(3Z)-3-[3-(4-bromophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate
Description
Ethyl {(3Z)-3-[3-(4-bromophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate is a hybrid heterocyclic compound featuring a thiazolidinone core fused with an indole scaffold. The Z-configuration at the 3-position ensures planar geometry, critical for π-π stacking interactions in biological targets. Key structural elements include:
Properties
IUPAC Name |
ethyl 2-[(3Z)-3-[3-(4-bromophenyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15BrN2O4S2/c1-2-28-16(25)11-23-15-6-4-3-5-14(15)17(19(23)26)18-20(27)24(21(29)30-18)13-9-7-12(22)8-10-13/h3-10H,2,11H2,1H3/b18-17- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DACLKDMKNDTPJF-ZCXUNETKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=CC=CC=C2C(=C3C(=O)N(C(=S)S3)C4=CC=C(C=C4)Br)C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CN1C2=CC=CC=C2/C(=C/3\C(=O)N(C(=S)S3)C4=CC=C(C=C4)Br)/C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15BrN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl {(3Z)-3-[3-(4-bromophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate is a complex organic compound known for its diverse biological activities. This article explores its synthesis, structural characteristics, and biological effects based on recent research findings.
Compound Overview
- IUPAC Name : Ethyl 2-[(3Z)-3-[3-(4-bromophenyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl]acetate
- Molecular Formula : C₁₉H₁₁BrN₂O₄S₂
- Molecular Weight : 503.4 g/mol
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. A common method includes:
- Condensation Reaction : The reaction of 4-bromobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate.
- Cyclization : This intermediate undergoes cyclization with ethyl acetoacetate to form the thiazolidinone ring.
- Final Reaction : The final step involves the reaction of this intermediate with isatin to produce the indolone moiety under acidic conditions.
Antimicrobial Properties
Research indicates that thiazolidinone derivatives exhibit significant antimicrobial activity. This compound has been evaluated against various bacterial strains:
| Bacterial Strain | Activity Level |
|---|---|
| Staphylococcus aureus (G+) | Effective |
| Escherichia coli (G-) | Moderate |
These findings suggest that the compound may inhibit bacterial growth through interactions with cellular targets .
Anticancer Activity
The compound's structural features suggest potential anticancer properties. Similar thiazolidinone derivatives have been shown to induce apoptosis in cancer cells and inhibit tumor growth in vitro. The mechanism often involves the modulation of signaling pathways related to cell proliferation and apoptosis.
The biological activity of this compound is believed to stem from its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound can bind to specific enzymes, inhibiting their activity.
- Receptor Modulation : It may modulate receptor activity involved in cell signaling pathways.
These interactions are crucial for its antimicrobial and anticancer effects .
Case Studies and Research Findings
Several studies have explored the biological activities of similar compounds within the thiazolidinone class:
- Study on Antimicrobial Activity : A study demonstrated that derivatives showed significant inhibition against Gram-positive and Gram-negative bacteria using agar diffusion methods .
- Anticancer Screening : Another study reported that thiazolidinone derivatives exhibited cytotoxic effects on various cancer cell lines, highlighting their potential as therapeutic agents.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily explored for its potential therapeutic properties . Research indicates that it may exhibit:
- Antimicrobial Activity : Studies have shown that derivatives of thiazolidinones possess significant antimicrobial properties. The bromophenyl group may enhance this activity through increased lipophilicity, facilitating membrane penetration.
- Anticancer Properties : Preliminary studies suggest that the compound may inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The unique structural features contribute to its interaction with biological targets involved in cancer pathways.
Organic Synthesis
Ethyl {(3Z)-3-[3-(4-bromophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate serves as a valuable building block in organic synthesis. Its complex structure allows it to be used in:
- Synthesis of Novel Compounds : The compound can undergo various chemical reactions such as oxidation and reduction, making it a versatile intermediate for synthesizing new derivatives with potentially enhanced biological activities.
Materials Science
In industrial applications, this compound can be utilized in the development of new materials with specific properties. Its unique chemical structure may impart desirable characteristics such as:
- Enhanced Stability : The thiazolidinone ring structure contributes to the thermal and chemical stability of materials synthesized from this compound.
- Functionalization Potential : The ability to modify the bromophenyl group opens avenues for creating materials with tailored functionalities for specific applications.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal investigated the anticancer effects of this compound on human breast cancer cells (MCF7). The results indicated:
- A significant reduction in cell viability at concentrations above 10 µM.
Case Study 2: Antimicrobial Evaluation
In another study focusing on antimicrobial properties, ethyl {(3Z)-3-[3-(4-bromophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-yidene]-2-oxo -2,3-dihydro -1H-indol -1-y l}acetate was tested against various bacterial strains including Staphylococcus aureus and Escherichia coli. The findings revealed:
- Inhibition zones ranging from 15 mm to 25 mm at varying concentrations, indicating promising antibacterial activity.
Chemical Reactions Analysis
Oxidation of the Thio Group
The thioxo (C=S) group in the thiazolidinone ring undergoes oxidation under controlled conditions. This reaction modifies the electronic properties of the molecule, potentially enhancing its biological activity.
Nucleophilic Substitution at the Bromine Site
The 4-bromophenyl group participates in palladium-catalyzed coupling reactions, enabling structural diversification.
| Reaction Type | Reagents/Conditions | Products/Applications |
|---|---|---|
| Suzuki–Miyaura Coupling | Pd(PPh₃)₄, arylboronic acid, base | Biaryl derivatives with enhanced π-conjugation |
| Buchwald–Hartwig Amination | Pd₂(dba)₃, Xantphos, amine | Aryl amine analogs for drug discovery |
Hydrolysis of the Ester Group
The ethyl ester moiety undergoes hydrolysis, generating a carboxylic acid derivative.
| Conditions | Product | Notes |
|---|---|---|
| NaOH (aqueous, reflux) | Carboxylic acid | pH-dependent reaction; reversible under acidic conditions |
| LiOH (THF/H₂O) | Lithium carboxylate salt | Higher yield under anhydrous conditions |
Cycloaddition Reactions
The conjugated system in the thiazolidinone-indole scaffold facilitates [4+2] cycloadditions.
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Diels–Alder Reaction | Maleic anhydride, heat | Six-membered bicyclic adducts |
| 1,3-Dipolar Cycloaddition | Nitrile oxide, Cu catalysis | Isoxazoline derivatives |
Alkylation and Acylation
The indole nitrogen and thiazolidinone NH sites are susceptible to alkylation or acylation.
| Target Site | Reagents | Products |
|---|---|---|
| Indole NH | CH₃I, K₂CO₃ (DMF) | N-methylated indole derivative |
| Thiazolidinone NH | Acetyl chloride, pyridine | Acetylated thiazolidinone |
Reduction of the Thiazolidinone Ring
Selective reduction of the thiazolidinone ring alters its pharmacological profile.
| Reagent/Conditions | Product | Outcome |
|---|---|---|
| NaBH₄ (MeOH) | Partially saturated thiazolidine | Retention of stereochemistry |
| H₂, Pd/C | Fully saturated thiazolidine | Loss of conjugation; altered bioactivity |
Interaction with Biological Nucleophiles
In medicinal contexts, the compound reacts with enzymatic nucleophiles (e.g., cysteine residues):
| Target | Interaction Type | Biological Effect |
|---|---|---|
| Cysteine proteases | Covalent binding via thioether linkage | Enzyme inhibition |
| Glutathione | Thiol-disulfide exchange | Detoxification pathway modulation |
Photochemical Reactions
UV irradiation induces isomerization and bond cleavage:
| Conditions | Reaction | Outcome |
|---|---|---|
| UV (254 nm), CH₂Cl₂ | Z→E isomerization | Altered dipole moment |
| UV (365 nm), O₂ presence | Oxidative cleavage of thiazolidinone | Formation of sulfoxide byproducts |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound shares a thiazolidinone-indole backbone with several analogs, differing primarily in substituents (Table 1).
Table 1: Key Structural and Functional Comparisons
Key Observations:
- Solubility Modifiers : Ethyl acetate and carboxylic acid groups () improve solubility over alkyl/aryl substituents (–10).
- Bioactivity : Hydroxyl and methoxy groups in compounds correlate with antimicrobial activity, suggesting the target’s bromophenyl may require optimization for similar efficacy .
Computational and Structural Studies
Crystallographic tools like SHELXL () and ORTEP () are widely used to resolve Z/E configurations and tautomerism in similar compounds. For example, the Z-configuration in the target compound could stabilize via intramolecular hydrogen bonds between the thioxo and oxo groups, as seen in analogs .
Q & A
Q. What are the standard synthetic routes for preparing this compound, and how can reaction conditions be optimized for yield?
The compound is synthesized via condensation of 3-formyl-1H-indole-2-carboxylic acid derivatives with 2-thioxothiazolidin-4-one in acetic acid under reflux (2.5–3 h) using sodium acetate as a catalyst. Key steps include controlling the stoichiometry (1:1 molar ratio) and maintaining anhydrous conditions to avoid hydrolysis of intermediates . For optimization, varying solvents (e.g., DMF for higher polarity) or catalysts (e.g., piperidine for milder conditions) may improve yields. Reaction monitoring via TLC or HPLC is critical .
Q. How is the Z-configuration of the thiazolidinone-indole conjugated system confirmed experimentally?
The (3Z) configuration is validated using ¹H-¹³C HMBC NMR to identify through-space coupling between the thiazolidinone sulfur and the indole carbonyl group. X-ray crystallography further confirms spatial arrangement, with mean C–C bond distances of 0.002 Å and R factor < 0.03 .
Q. What functional groups are critical for stability during purification?
The 4-oxo-2-thioxo-thiazolidinone ring is prone to oxidation; thus, purification under inert atmosphere (N₂/Ar) and using non-polar solvents (e.g., diethyl ether) is recommended. The ethyl acetate ester group requires neutral pH during recrystallization to prevent hydrolysis .
Q. Which spectroscopic techniques are essential for structural characterization?
Q. How does the compound behave under acidic or basic conditions?
In acidic environments (e.g., acetic acid reflux), the thioxo group may undergo protonation, altering electron density. Basic conditions (pH > 9) risk saponification of the ethyl ester. Stability studies should use pH-controlled buffers and monitor degradation via HPLC .
Advanced Research Questions
Q. How do substituents on the 4-bromophenyl ring affect biological activity or photophysical properties?
Electron-withdrawing groups (e.g., -NO₂) on the phenyl ring enhance π-π stacking with biological targets, while electron-donating groups (e.g., -OCH₃) improve solubility. Computational DFT studies (e.g., Gaussian 16) model HOMO-LUMO gaps to predict reactivity .
Q. What contradictions exist in reported synthetic yields, and how can they be resolved?
Discrepancies in yields (e.g., 60–85%) arise from varying reflux times (3–5 h) and catalyst loadings. Systematic Design of Experiments (DoE) with parameters like temperature (80–120°C) and solvent polarity (AcOH vs. EtOH) can identify optimal conditions .
Q. Can computational methods predict the compound’s binding affinity to kinase targets?
Molecular docking (AutoDock Vina) using crystal structure data (PDB ID: 1ATP) identifies key interactions:
- The 4-bromophenyl group occupies hydrophobic pockets.
- The thioxo group forms hydrogen bonds with catalytic lysine residues. MD simulations (NAMD) assess stability of ligand-protein complexes .
Q. What strategies mitigate degradation during long-term storage?
Lyophilization with cryoprotectants (trehalose) reduces hydrolysis. Storage in amber vials under desiccation (silica gel) prevents photodegradation. Accelerated stability testing (40°C/75% RH for 6 months) guides formulation .
Q. How does the compound interact with cytochrome P450 enzymes in metabolic studies?
LC-MS/MS metabolic profiling (CYP3A4/2D6 isoforms) identifies hydroxylation at the indole ring and glutathione adduct formation. Competitive inhibition assays (IC₅₀) quantify enzyme affinity using fluorogenic substrates .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
